N-Methylation Confers 10⁴–10⁶ Fold Enhancement in Proteolytic Stability vs. Non-Methylated Peptides
Incorporation of N-methyl amino acids, such as Boc-N-Me-Glu-OH, into peptide sequences significantly enhances resistance to proteolytic degradation. A systematic study on N-methylated analogs of the antimicrobial peptide Anoplin demonstrated that N-methylation increased stability against trypsin and chymotrypsin by 10⁴ to 10⁶ times compared to the non-methylated native peptide [1]. While this is a class-level inference for the N-methyl amino acid family, it directly quantifies the magnitude of the expected benefit when Boc-N-Me-Glu-OH is used to introduce an N-methyl group.
| Evidence Dimension | Proteolytic Stability (Degradation Rate) |
|---|---|
| Target Compound Data | N-methylated peptide analogs (class) |
| Comparator Or Baseline | Non-methylated native peptide (Anoplin) |
| Quantified Difference | 10⁴–10⁶ fold reduction in degradation |
| Conditions | Trypsin and chymotrypsin proteolysis assays |
Why This Matters
This enhancement directly translates to longer in vivo half-life, a critical parameter for peptide drug candidates, making N-methylation a key design strategy.
- [1] Liu T, Zhu N, Zhong C, Zhu Y, Gou S, Chang L, Bao H, Liu H, Zhang Y, Ni J. Effect of N-methylated and fatty acid conjugation on analogs of antimicrobial peptide Anoplin. Bioorganic & Medicinal Chemistry. 2020;28(1):115120. https://doi.org/10.1016/j.bmc.2019.115120 View Source
